3,4'-ISOPROPYLIDENEDIPHENOL - 1GM

Vue d'ensemble

Description

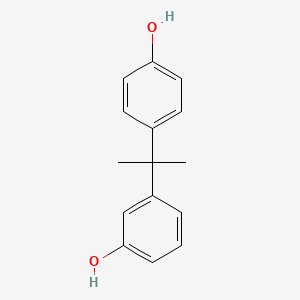

3,4’-Isopropylidenediphenol is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol . It is a derivative of diphenol and is known for its unique chemical properties and applications in various fields.

Méthodes De Préparation

3,4’-Isopropylidenediphenol can be synthesized through the condensation of phenol and acetone in the presence of an acid catalyst . The reaction involves the formation of a carbon-carbon bond between the phenol and acetone, resulting in the formation of the isopropylidene group. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3,4’-Isopropylidenediphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 2,2-bis(4-hydroxyphenyl)propane

- CAS Number : 80-05-7

- Molecular Weight : 228.29 g/mol

- Physical Form : White solid flakes or powder

- Solubility : 300 mg/L in water at 25°C

These properties contribute to BPA's versatility in different applications, particularly in polymer chemistry.

2.1. Production of Plastics and Resins

BPA is primarily used to manufacture polycarbonate (PC) plastics and epoxy resins:

-

Polycarbonate Plastics : Approximately 75% of BPA production is used for PC plastics, which are known for their toughness and transparency. Applications include:

- Food containers

- Medical devices (implants, catheters)

- Safety glasses

-

Epoxy Resins : About 17% of BPA is utilized in producing epoxy resins, which are employed in:

- Coatings

- Adhesives

- Electrical components

2.2. Non-Food Related Uses

BPA is also found in various non-food applications:

- Thermal paper (e.g., cash register receipts)

- Toys and pacifiers

- Dental materials

Health Implications and Toxicology

Research indicates that BPA can mimic estrogen, leading to potential endocrine disruption. Studies have shown that exposure to BPA may result in various health issues, including reproductive disorders and developmental problems in children.

3.1. Endocrine Disruption Studies

Numerous studies have documented BPA's estrogenic activity:

- A comprehensive review highlighted the implications of BPA exposure on human health, particularly concerning reproductive health and developmental toxicity .

- Research conducted by the European Commission has assessed the risks associated with BPA in consumer products, emphasizing its potential effects on vulnerable populations such as infants and pregnant women .

Environmental Impact

BPA has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation:

4.1. Water Contamination

Studies have shown that BPA can leach into water systems from plastic products and industrial discharges:

- The degradation of BPA in aquatic environments has been investigated, revealing the formation of hazardous byproducts .

4.2. Soil and Air Pollution

Research indicates that BPA can also contaminate soil and air through industrial processes and waste disposal practices.

5.1. Bisphenol A in Clothing Articles

A recent study evaluated the safety of BPA presence in clothing articles, concluding that while there are risks associated with dermal exposure, regulatory measures could mitigate these concerns .

5.2. Risk Assessment Approaches

The European Chemicals Agency (ECHA) has developed risk assessment frameworks for evaluating the safety of BPA-containing products, focusing on consumer safety and environmental impacts .

Mécanisme D'action

The mechanism of action of 3,4’-Isopropylidenediphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparaison Avec Des Composés Similaires

3,4’-Isopropylidenediphenol can be compared with other similar compounds, such as:

Bisphenol A: Both compounds have similar structures but differ in the position of the isopropylidene group.

Bisphenol F: Similar to bisphenol A but with different substituents on the phenol rings.

Bisphenol S: Contains a sulfone group instead of the isopropylidene group.

The uniqueness of 3,4’-Isopropylidenediphenol lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other bisphenol derivatives.

Activité Biologique

3,4'-Isopropylidenediphenol, commonly known as Bisphenol A (BPA), is a synthetic organic compound that has garnered significant attention due to its biological activity and potential health implications. This article delves into the biological properties of 3,4'-Isopropylidenediphenol, examining its interactions with hormonal systems, toxicological effects, and implications for human health based on diverse research findings.

Chemical Structure and Properties

3,4'-Isopropylidenediphenol is characterized by the following chemical structure:

- Molecular Formula : C15H16O2

- Molecular Weight : 240.29 g/mol

- CAS Number : 80-05-7

Hormonal Interactions

BPA is recognized as a selective estrogen receptor modulator (SERM) , exhibiting both agonistic and antagonistic properties towards estrogen receptors (ERα and ERβ). Studies have shown that BPA binds to these receptors with significantly lower potency than estradiol, the primary female sex hormone. Notably, BPA can also act as an antagonist to androgen receptors, influencing steroidogenesis and potentially disrupting endocrine function .

Key Findings on Hormonal Activity :

- Estrogenic Activity : BPA has been shown to mimic estrogen in certain biological contexts, leading to alterations in reproductive functions in animal models .

- Androgenic Antagonism : At elevated concentrations, BPA inhibits androgen receptor activity, which could impair male reproductive health .

Toxicological Effects

The toxicological profile of BPA indicates various adverse effects linked to its biological activity:

- Reproductive Toxicity : In animal studies, exposure to BPA has been associated with reduced sperm quality and altered reproductive organ development .

- Developmental Impact : Prenatal exposure to BPA has been linked to developmental abnormalities in offspring, including behavioral changes and increased susceptibility to diseases later in life .

Case Study 1: Reproductive Health

A study conducted on male rats demonstrated that chronic exposure to BPA resulted in significant reductions in testosterone levels and alterations in spermatogenesis. The seminiferous tubules exhibited reduced height and abnormal morphology, indicating compromised fertility potential .

Case Study 2: Developmental Effects

Research involving pregnant mice showed that maternal exposure to BPA led to behavioral changes in offspring. The offspring exhibited hyperactivity and anxiety-like behaviors when assessed in standard behavioral tests. This suggests that BPA may have long-term neurodevelopmental impacts .

Mechanistic Insights

BPA's biological activity is mediated through several mechanisms:

- Binding Affinity : BPA exhibits a strong binding affinity for estrogen-related receptors such as ERR-γ, influencing gene expression related to metabolic processes .

- Cell Signaling Pathways : BPA has been shown to activate various signaling pathways involved in cell proliferation and differentiation, contributing to its endocrine-disrupting effects .

Propriétés

IUPAC Name |

3-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXDUWYVZMVVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350861 | |

| Record name | SBB057183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46765-25-7 | |

| Record name | SBB057183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.